(2R,3S)-5-{[(2S)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol
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Overview
Description
(2R,3S,2'S)-nadolol is an aromatic ether, being the (2S)-3-(tert-butylamino)-2-hydroxypropyl ether of the phenolic hydroxy group of (6R,7S)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol. It is a triol, a secondary amino compound and an aromatic ether. It is an enantiomer of a (2S,3R,2'R)-nadolol.
Scientific Research Applications
Radiodegradation in Solid State
Radiodegradation of this compound, also known as nadolol, has been studied in the solid state. Exposure to ionizing radiation resulted in the formation of free radicals and impurities or decomposition products. These findings are significant for understanding the stability and degradation processes of this compound under radiation, which is crucial for its storage and handling in various applications (Ogrodowczyk et al., 2018).
Chemoenzymatic Synthesis
The compound has been synthesized through a chemoenzymatic protocol, demonstrating its potential in the synthesis of structurally related compounds. This approach provides insights into the versatility and adaptability of this compound for various synthetic applications (Orsini et al., 2002).
Synthesis from Naphthalene
A study explored the synthesis of enantiopure vic-amino alcohols and vic-diamines from (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene, related to the chemical structure of interest. This research adds to the understanding of the synthetic pathways and potential uses of similar compounds in chemical synthesis (Orsini et al., 2001).
New Synthetic Route
Another research highlighted a new synthetic route for the synthesis of enantioenriched 1,2,3,4-tetrahydronaphthalene-derived 1,3-diols, which shares structural similarities with the compound . This study offers alternative methods for synthesizing structurally related compounds (Cheng et al., 2018).
properties
CAS RN |
98391-45-8 |
---|---|
Product Name |
(2R,3S)-5-{[(2S)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol |
Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(2R,3S)-5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12-,14+,15-/m0/s1 |
InChI Key |
VWPOSFSPZNDTMJ-CFVMTHIKSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O |
Other CAS RN |
98391-45-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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